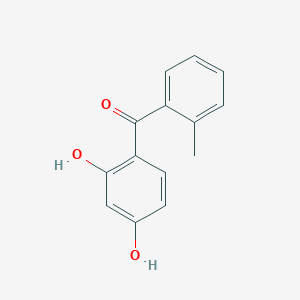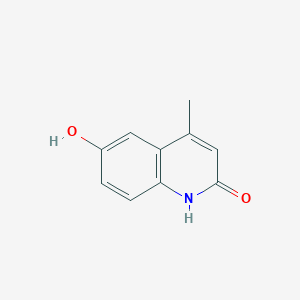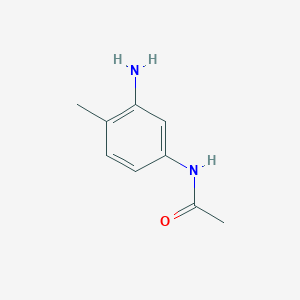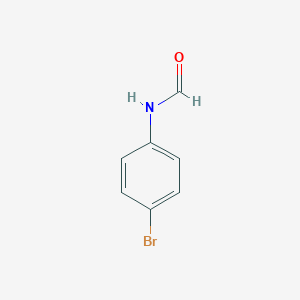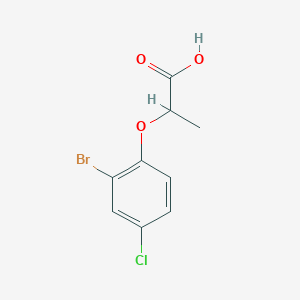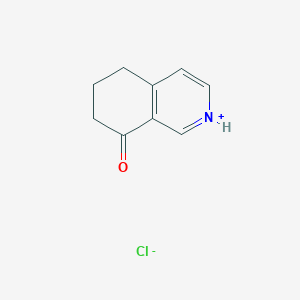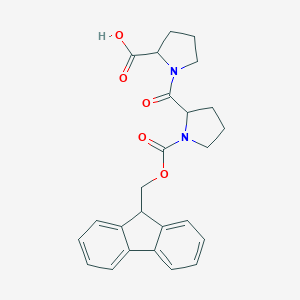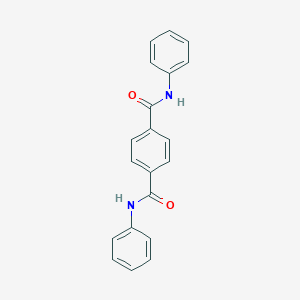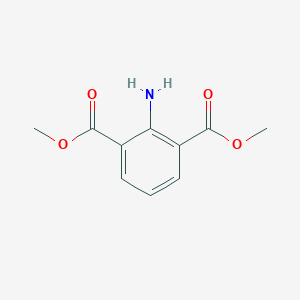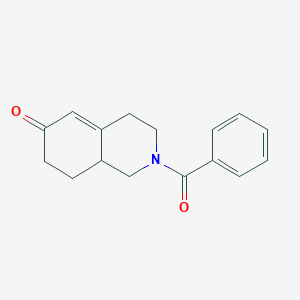
2-Benzoyl-1,3,4,7,8,8a-hexahydroisoquinolin-6-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Benzoyl-1,3,4,7,8,8a-hexahydroisoquinolin-6-one, also known as BHQ, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. BHQ is a heterocyclic compound that is structurally similar to isoquinoline, a naturally occurring alkaloid. BHQ has been synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied.
作用機序
The mechanism of action of 2-Benzoyl-1,3,4,7,8,8a-hexahydroisoquinolin-6-one is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors. 2-Benzoyl-1,3,4,7,8,8a-hexahydroisoquinolin-6-one has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter. 2-Benzoyl-1,3,4,7,8,8a-hexahydroisoquinolin-6-one has also been shown to inhibit the activity of monoamine oxidase, an enzyme that is involved in the breakdown of monoamine neurotransmitters such as dopamine, serotonin, and norepinephrine. Additionally, 2-Benzoyl-1,3,4,7,8,8a-hexahydroisoquinolin-6-one has been shown to bind to the sigma-1 receptor, a protein that is involved in various physiological processes, including pain perception, cognition, and mood regulation.
生化学的および生理学的効果
2-Benzoyl-1,3,4,7,8,8a-hexahydroisoquinolin-6-one has been shown to have various biochemical and physiological effects. 2-Benzoyl-1,3,4,7,8,8a-hexahydroisoquinolin-6-one has been shown to increase the levels of acetylcholine and monoamine neurotransmitters in the brain, which may contribute to its potential therapeutic effects. 2-Benzoyl-1,3,4,7,8,8a-hexahydroisoquinolin-6-one has also been shown to have antioxidant and anti-inflammatory properties, which may be beneficial in the treatment of various diseases. Additionally, 2-Benzoyl-1,3,4,7,8,8a-hexahydroisoquinolin-6-one has been shown to have neuroprotective effects, which may be beneficial in the treatment of neurological disorders.
実験室実験の利点と制限
2-Benzoyl-1,3,4,7,8,8a-hexahydroisoquinolin-6-one has several advantages for lab experiments, including its ease of synthesis, stability, and low toxicity. 2-Benzoyl-1,3,4,7,8,8a-hexahydroisoquinolin-6-one is also readily available and relatively inexpensive. However, 2-Benzoyl-1,3,4,7,8,8a-hexahydroisoquinolin-6-one has some limitations for lab experiments, including its limited water solubility, which may affect its bioavailability and pharmacokinetics. Additionally, 2-Benzoyl-1,3,4,7,8,8a-hexahydroisoquinolin-6-one may interact with other compounds in complex biological systems, which may complicate its interpretation in experiments.
将来の方向性
There are several future directions for 2-Benzoyl-1,3,4,7,8,8a-hexahydroisoquinolin-6-one research. One potential direction is the development of 2-Benzoyl-1,3,4,7,8,8a-hexahydroisoquinolin-6-one-based fluorescent probes for the detection of metal ions and other analytes. Another potential direction is the development of 2-Benzoyl-1,3,4,7,8,8a-hexahydroisoquinolin-6-one-based drugs for the treatment of cancer, Alzheimer's disease, and other neurological disorders. Additionally, further studies are needed to fully understand the mechanism of action and physiological effects of 2-Benzoyl-1,3,4,7,8,8a-hexahydroisoquinolin-6-one, as well as its potential interactions with other compounds in complex biological systems.
合成法
2-Benzoyl-1,3,4,7,8,8a-hexahydroisoquinolin-6-one can be synthesized using various methods, including the Pictet-Spengler reaction, the Friedel-Crafts reaction, and the Mannich reaction. The Pictet-Spengler reaction involves the condensation of an amino acid with an aldehyde or ketone, followed by cyclization to form the 2-Benzoyl-1,3,4,7,8,8a-hexahydroisoquinolin-6-one ring system. The Friedel-Crafts reaction involves the acylation of an aromatic ring with an acid chloride, followed by cyclization to form the 2-Benzoyl-1,3,4,7,8,8a-hexahydroisoquinolin-6-one ring system. The Mannich reaction involves the condensation of an aldehyde or ketone with an amine and a formaldehyde, followed by cyclization to form the 2-Benzoyl-1,3,4,7,8,8a-hexahydroisoquinolin-6-one ring system.
科学的研究の応用
2-Benzoyl-1,3,4,7,8,8a-hexahydroisoquinolin-6-one has been widely used in scientific research due to its potential applications in various fields. 2-Benzoyl-1,3,4,7,8,8a-hexahydroisoquinolin-6-one has been used as a building block for the synthesis of natural products, pharmaceuticals, and agrochemicals. 2-Benzoyl-1,3,4,7,8,8a-hexahydroisoquinolin-6-one has also been used as a fluorescent probe for the detection of metal ions and as a chiral auxiliary in asymmetric synthesis. Additionally, 2-Benzoyl-1,3,4,7,8,8a-hexahydroisoquinolin-6-one has been studied for its potential applications in the treatment of cancer, Alzheimer's disease, and other neurological disorders.
特性
CAS番号 |
7599-22-6 |
|---|---|
製品名 |
2-Benzoyl-1,3,4,7,8,8a-hexahydroisoquinolin-6-one |
分子式 |
C16H17NO2 |
分子量 |
255.31 g/mol |
IUPAC名 |
2-benzoyl-1,3,4,7,8,8a-hexahydroisoquinolin-6-one |
InChI |
InChI=1S/C16H17NO2/c18-15-7-6-14-11-17(9-8-13(14)10-15)16(19)12-4-2-1-3-5-12/h1-5,10,14H,6-9,11H2 |
InChIキー |
ZJTJXGOBGGVHKX-UHFFFAOYSA-N |
SMILES |
C1CC(=O)C=C2C1CN(CC2)C(=O)C3=CC=CC=C3 |
正規SMILES |
C1CC(=O)C=C2C1CN(CC2)C(=O)C3=CC=CC=C3 |
その他のCAS番号 |
7599-22-6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



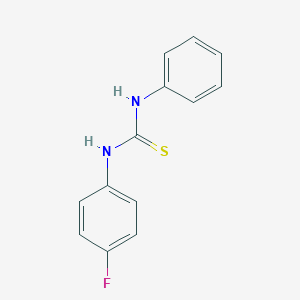


![4-[4-(Dimethylamino)styryl]pyridine](/img/structure/B181050.png)
![N-[(4-fluorophenyl)sulfonyl]-beta-alanine](/img/structure/B181053.png)
